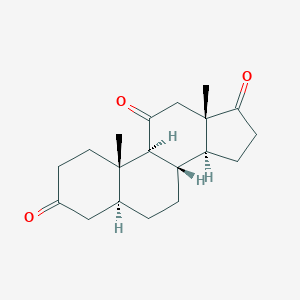

5alpha-Androstane-3,11,17-trione

Description

Properties

IUPAC Name |

(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13-,14-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHVOUYZPKSINF-XNTXBEAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036521 | |

| Record name | 5alpha-Androstane-3,11,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-70-8 | |

| Record name | (5α)-Androstane-3,11,17-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5alpha-Androstane-3,11,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Androstane-3,11,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.ALPHA.-ANDROSTANE-3,11,17-TRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O04U1K43M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Transformations and Biotransformation Pathways of 5alpha Androstane 3,11,17 Trione

Mammalian Enzymatic Processing of 5alpha-Androstane-3,11,17-trione and Related C19 Steroids

In mammalian systems, the metabolism of this compound is intrinsically linked to the broader pathways of androgen synthesis and catabolism. Key enzymes, particularly hydroxysteroid dehydrogenases (HSDs), play a pivotal role in its conversion.

Role of Hydroxysteroid Dehydrogenases (HSDs) in Keto-Reduction

Hydroxysteroid dehydrogenases are a superfamily of enzymes responsible for the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. fu-berlin.de These enzymes are crucial in modulating the biological activity of steroids. The keto groups at positions C3, C11, and C17 of this compound are potential targets for HSDs.

For instance, 17β-hydroxysteroid dehydrogenase (17β-HSD) is known to catalyze the reduction of the 17-keto group of androstenedione (B190577) to form testosterone (B1683101). nih.govwikipedia.org Similarly, 3β-hydroxysteroid dehydrogenase (3β-HSD) can act on 5α-androstanedione. wikipedia.org While direct studies on this compound are limited, the known activities of HSDs on related C19 steroids suggest that it would undergo similar keto-reductions. For example, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been shown to interconvert 7α- and 7β-hydroxy epimers of a testosterone metabolite, 5α-androstane-3β,17β-diol, through an oxido-reductive process, highlighting the enzyme's capacity to act on the androstane (B1237026) backbone. nih.gov

The reduction of the keto groups of this compound by HSDs would lead to the formation of various hydroxylated metabolites, significantly altering its biological properties. The specific HSD isoforms involved and the resulting stereochemistry of the hydroxyl groups would depend on the tissue-specific expression of these enzymes. fu-berlin.de

Involvement in Established and Alternative Androgen Pathways

This compound is a metabolite within the complex network of androgen biosynthesis. wikipedia.org Androgens are primarily synthesized from cholesterol through a series of enzymatic steps. fu-berlin.de One established pathway to the potent androgen dihydrotestosterone (B1667394) (DHT) involves the conversion of androstenedione to testosterone, which is then 5α-reduced to DHT. nih.gov

However, an alternative pathway, often referred to as the "backdoor" or "5α-androstanedione pathway," has gained attention, particularly in the context of castration-resistant prostate cancer. nih.gov In this pathway, androstenedione is first 5α-reduced to 5α-androstanedione (5α-androstane-3,17-dione), which is then converted to DHT. wikipedia.orgnih.gov This pathway bypasses testosterone as an intermediate. nih.gov Given its structure, this compound can be considered a derivative within these androgenic pathways, potentially arising from the metabolism of adrenal-derived C19 steroids.

The presence of an 11-keto group is noteworthy, as 11-oxygenated C19 steroids have been identified as a significant class of androgens. The metabolism of these 11-oxygenated steroids can lead to potent androgens, and their synthesis and transformation are an active area of research in endocrinology.

In Vitro and Ex Vivo Models for Metabolic Profiling and Identification

To elucidate the metabolic fate of this compound and related C19 steroids, various in vitro and ex vivo models are employed. These models are essential for identifying the enzymes involved and the resulting metabolites.

In vitro studies often utilize subcellular fractions, such as microsomes or cytosol, which are enriched with specific enzymes like HSDs and cytochrome P450s. nih.gov Incubating the steroid substrate with these fractions allows for the identification of primary metabolites. nih.gov Recombinant enzymes expressed in systems like yeast or bacteria are also used to study the specific activity of a single enzyme on the steroid. nih.gov

Ex vivo models involve the use of tissue explants or cell cultures from relevant organs like the prostate, skin, or endometrium. fu-berlin.denih.gov These models provide a more integrated view of steroid metabolism within a cellular context, accounting for the interplay of multiple enzymes and cellular compartments. nih.gov For example, studies on human endometrium have successfully quantified the intracellular conversion of various C19 steroids. nih.gov Similarly, the metabolism of C19 steroids has been compared in the follicular and stromal compartments of human ovaries using in vitro incubation of tissue fragments. deepdyve.com

Techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and mass spectrometry (MS) are indispensable for the separation, identification, and quantification of the steroid metabolites produced in these experimental systems. nih.govnih.govnih.gov

Microbial Transformation of Polyketone Steroids

Microorganisms, including fungi and bacteria, are powerful tools for the biotransformation of steroids due to their diverse enzymatic machinery. davidmoore.org.uknih.gov They can perform highly specific and stereoselective modifications that are often challenging to achieve through chemical synthesis. wjpls.org

Fungal and Bacterial Biocatalysis for Steroid Modifications

Fungi and bacteria possess a wide array of enzymes that can modify the steroid nucleus, including hydroxylases, dehydrogenases, and reductases. researchfloor.orgslideshare.net These microbial transformations are utilized in the industrial production of steroid hormones and drugs. davidmoore.org.uk

Fungi , particularly from the genera Aspergillus, Rhizopus, and Cunninghamella, are well-known for their ability to hydroxylate steroids at various positions. wjpls.orgresearchfloor.org They are also capable of other transformations like dehydrogenation and reduction. researchfloor.orgslideshare.net

Bacteria , including species from Rhodococcus, Arthrobacter, and Nocardia, are also extensively used in steroid biotransformations. nih.govnih.gov They are particularly known for their ability to perform dehydrogenation, such as the introduction of a double bond at the C1-C2 position, and for the degradation of the steroid side chain. nih.govnih.gov

The biotransformation of polyketone steroids like this compound by these microorganisms would likely involve the reduction of its keto groups and potential hydroxylation at various positions on the steroid skeleton.

Stereospecific Hydroxylation and Reductive Biotransformations

One of the most significant advantages of microbial steroid transformation is the high degree of stereospecificity and regioselectivity of the enzymatic reactions. wjpls.org

Stereospecific Hydroxylation: Microorganisms can introduce hydroxyl groups at specific carbon atoms and with a defined stereochemistry (α or β). nih.govresearchfloor.org For example, fungal strains are known to perform hydroxylations at positions such as 6β, 7α, 9α, 11α, 11β, 14α, and 15β. nih.govwjpls.org The position of hydroxylation is dependent on the specific microbial strain and the structure of the steroid substrate. nih.gov

Reductive Biotransformations: The keto groups of polyketone steroids are susceptible to reduction by microbial enzymes. For instance, the reduction of the C20 ketone is a common biotransformation observed in various steroid substrates. nih.gov Similarly, the keto groups at C3, C11, and C17 of this compound would be targets for microbial reductases, leading to the formation of the corresponding hydroxy steroids. The stereochemistry of the resulting alcohol is determined by the specific enzyme involved.

The ability of microorganisms to perform these specific transformations makes them valuable biocatalysts for producing novel steroid derivatives with potential pharmaceutical applications. nih.gov

Interactive Data Tables

Table 1: Key Mammalian Enzymes in C19 Steroid Metabolism

| Enzyme Family | Specific Enzyme Examples | Function on C19 Steroids | Potential Impact on this compound |

| Hydroxysteroid Dehydrogenases (HSDs) | 17β-HSD, 3β-HSD, 11β-HSD1 | Keto-reduction and oxidation | Reduction of C3, C11, and C17 keto groups |

| 5α-Reductase | SRD5A1, SRD5A2 | Reduction of Δ4-5 double bond | Formation of the 5α-androstane backbone |

| Cytochrome P450s | CYP17A1, CYP19A1 (Aromatase) | Hydroxylation, lyase activity, aromatization | Potential for further hydroxylation or other modifications |

Table 2: Microbial Biotransformations of Steroids

| Microbial Genus | Type of Transformation | Examples of Modified Steroids | Potential Transformation of this compound |

| Rhizopus | Hydroxylation, Reduction | Progesterone, Testosterone | Hydroxylation at various positions, reduction of keto groups |

| Aspergillus | Hydroxylation, Oxidation | Corticosteroids | Hydroxylation, reduction/oxidation of keto groups |

| Cunninghamella | Hydroxylation | Pregnenolone acetate | Hydroxylation at various positions |

| Rhodococcus | Dehydrogenation, Reduction | Cortisone (B1669442), Hydrocortisone | Dehydrogenation, reduction of keto groups |

| Arthrobacter | Dehydrogenation | Cortisol | Introduction of double bonds |

The Unfolding Metabolic Journey of this compound

The intricate world of steroid biochemistry is home to a vast array of molecules, each with its unique metabolic fate. Among these is this compound, an 11-oxygenated androgen that occupies a specific niche in the landscape of steroid metabolism. This article delves into the enzymatic transformations and biotransformation pathways that govern the metabolic conversion of this compound, shedding light on the enzymes at play and their kinetic intricacies.

Enzyme Kinetics and Substrate Specificity in 5alpha Androstane 3,11,17 Trione Biotransformation

The efficiency and specificity of the enzymatic reactions that metabolize 5alpha-androstane-3,11,17-trione are governed by the principles of enzyme kinetics. The key enzymes involved exhibit distinct substrate preferences and catalytic rates.

Aldo-Keto Reductases (AKRs): The AKR1C subfamily of enzymes, which includes 3α-HSDs and 17β-HSDs, are crucial in androgen metabolism. AKR1D1, also known as Δ4-3-ketosteroid 5β-reductase, is promiscuous in its substrate acceptance, acting on various C18-C27 Δ4-3-ketosteroids. While its primary role is 5β-reduction, the broader family's involvement in 3-keto and 17-keto group reductions is well-established. For different steroid substrates, AKR1D1 shows a range of catalytic efficiencies, with kcat values from 2.0 to 11.7 min⁻¹ and Km values from 0.3 to 15.1 µM.

11β-Hydroxysteroid Dehydrogenases (11β-HSDs): There are two main isoforms of 11β-HSD. 11β-HSD1 is bidirectional but predominantly acts as a reductase in many tissues, converting cortisone (B1669442) to the active glucocorticoid cortisol. Its ability to reduce the 11-keto group makes it a candidate for the metabolism of this compound. In contrast, 11β-HSD2 is a potent dehydrogenase, inactivating cortisol to cortisone.

Fungal Enzymes: The cytochrome P450 monooxygenases (CYP450s) in fungi are responsible for the hydroxylation of steroids. The expression of these enzymes can be induced by the presence of the steroid substrate. For example, Cunninghamella elegans is known for its 11-hydroxylating activity on corticosteroids. nih.gov The rate of these transformations can be influenced by culture conditions, such as the presence of co-factors like NADPH. nih.gov

The following table presents kinetic data for relevant enzymes with structurally similar substrates, providing an insight into the potential kinetics of this compound metabolism.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Reference |

| AKR1D1 | Various Δ4-3-ketosteroids | 0.3 - 15.1 | 2.0 - 11.7 |

This table provides kinetic data for enzymes acting on substrates structurally related to this compound.

Mechanistic Investigations of 5alpha Androstane 3,11,17 Trione Biological Interactions

Androgen Receptor Ligand-Binding Dynamics and Structural Basis

The biological effects of androgens are primarily mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor. The binding of a ligand to the AR's ligand-binding domain (LBD) is a critical initiating event that triggers a cascade of molecular events, ultimately leading to the modulation of target gene expression.

Investigation of Ligand-Receptor Complex Formation and Conformational Changes

While direct structural studies of the 5alpha-Androstane-3,11,17-trione-AR complex are not extensively documented, insights can be drawn from research on related 11-oxygenated androgens and the general mechanisms of AR activation. The formation of a ligand-receptor complex with the AR is a prerequisite for its biological activity. This binding event is known to induce significant conformational changes in the AR protein.

Molecular dynamics simulations have shown that the binding of agonists to the AR's LBD stabilizes a specific conformation that is essential for its function. oup.comdrugbank.comkarger.com This active conformation involves the proper positioning of key structural elements, such as helix 12 (H12), which creates a binding surface for coactivator proteins. oup.comdrugbank.comkarger.com The recruitment of these coactivators is a crucial step in the initiation of gene transcription.

In contrast, the binding of antagonists to the LBD can disrupt this agonistic conformation. oup.comdrugbank.comkarger.com For instance, some antagonists alter the dynamic fluctuations of H12, thereby preventing the formation of a functional coactivator binding site. oup.com The specific orientation of the ligand within the binding pocket appears to be a determining factor in whether it acts as an agonist or an antagonist. oup.comdrugbank.comkarger.com Given that this compound is a metabolite of potent androgens, it is hypothesized to bind to the AR and induce a conformation conducive to transcriptional activation, although further empirical data are needed for confirmation.

Comparative Binding Studies with Endogenous Androgens and Analogues

The androgenic potential of this compound is best understood in the context of its binding affinity for the androgen receptor relative to endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), as well as other 11-oxygenated analogues. While direct competitive binding assay data for this compound is scarce, studies on its precursors provide valuable insights.

11-Ketotestosterone (11KT), a direct precursor to this compound, has been shown to be a potent agonist of the wild-type androgen receptor, with an EC50 (half-maximal effective concentration) in the subnanomolar range, comparable to that of testosterone. nih.gov Another related compound, 11-ketodihydrotestosterone (B1662675) (11KDHT), exhibits binding affinity to the human AR similar to that of DHT. nih.gov

Studies have demonstrated that the androgenic activity of these 11-oxygenated steroids is significant, with potencies that can be equivalent to their non-11-oxygenated counterparts. nih.gov The relative androgenic activities, based on the induction of AR activation relative to DHT (set at 100%), have been reported for several related steroids, as shown in the table below. nih.gov

| Compound | Relative Androgenic Activity (%) |

| Dihydrotestosterone (DHT) | 100 |

| Testosterone | 60.9 |

| 11β-hydroxy-testosterone | 30.0 |

| 11-keto-androstenedione | 3.4 |

| 11β-hydroxy-androstenedione | 2.3 |

| Androstenedione (B190577) | Negligible |

It is important to note that some androgen metabolites, such as 5α-androstane-3β,17β-diol, have been shown to have a low affinity for the androgen receptor but can bind to estrogen receptors, highlighting the complexity of steroid hormone signaling. nih.govnih.govnih.gov

Modulation of Cellular Signaling Pathways by this compound

Beyond the classical genomic pathway involving direct DNA binding of the androgen receptor, androgens can also elicit rapid, non-genomic effects by modulating various cellular signaling pathways. While specific studies on this compound are limited, research on its metabolites and related compounds suggests potential involvement in key signaling cascades.

One such pathway is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism. cellsignal.commdpi.com Studies have shown that 5α-androstane-3α,17β-diol (3α-diol), a metabolite of DHT, can activate the PI3K/Akt pathway independently of the classical androgen receptor signaling. nih.govnih.govresearchgate.net This activation can promote cell survival and proliferation. nih.govnih.gov Given that this compound is part of the androgen metabolic cascade, it is plausible that it or its downstream metabolites could also influence this pathway.

Furthermore, androgen metabolites have been shown to modulate inflammatory responses. For instance, 5α-androstane-3β,17β-diol has been demonstrated to revert the pro-inflammatory gene expression induced by TNF-α in endothelial cells, an effect mediated through estrogen receptor beta. wikipedia.org This highlights the potential for androgen metabolites to have broader physiological roles beyond traditional androgenic effects.

Effects on Steroid-Dependent Physiological Processes in Model Organisms

The physiological relevance of this compound and its precursors extends to their influence on steroid-dependent developmental and regulatory processes.

Advanced Analytical and Spectroscopic Techniques for 5alpha Androstane 3,11,17 Trione Research

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a cornerstone technique for steroid analysis due to its exceptional sensitivity and specificity. When coupled with chromatographic separation, it allows for the precise detection and quantification of 5alpha-Androstane-3,11,17-trione, even in complex biological samples. researchgate.net The choice between gas or liquid chromatography depends on the specific requirements of the analysis.

GC-MS and LC-MS/MS Methodologies for Detection and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful tool for steroid profiling. For a non-volatile compound like this compound, analysis by GC-MS requires a derivatization step to increase its volatility and thermal stability. This typically involves converting the ketone groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. Following derivatization, the sample is introduced into the gas chromatograph, where it is separated from other components before entering the mass spectrometer for ionization and detection. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that serve as a chemical fingerprint for identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for many clinical and research applications due to its high throughput and ability to analyze samples with minimal preparation. researchgate.net This technique separates this compound from its matrix using high-performance liquid chromatography (HPLC) before detection by a tandem mass spectrometer. LC-MS/MS offers high sensitivity and specificity, making it ideal for quantifying low concentrations of the steroid in biological fluids. The method's robustness allows for the simultaneous analysis of multiple steroids in a single run, providing comprehensive metabolic profiles. researchgate.net

| Technique | Sample Preparation | Key Advantages | Typical Application |

|---|---|---|---|

| GC-MS | Derivatization required (e.g., silylation) | High chromatographic resolution, established spectral libraries | Comprehensive urinary steroid profiling |

| LC-MS/MS | Often minimal ("dilute-and-shoot") | High sensitivity and specificity, high throughput, no derivatization needed | Quantification in plasma/serum, routine clinical testing |

UHPSFC-MS/MS for Isomeric Separation and Quantification

The separation of steroid isomers, which often have identical masses and similar chemical properties, presents a significant analytical challenge. Ultra-High-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS) has emerged as a powerful solution for this problem. This technique uses supercritical carbon dioxide as the primary mobile phase, which provides unique selectivity for structurally similar compounds like steroid isomers.

For this compound, UHPSFC-MS/MS offers an alternative to GC-MS and LC-MS, proving particularly effective for separating it from its 5beta-isomer. While concentrations determined by UHPSFC-MS/MS can sometimes be slightly overestimated compared to GC-MS, the ratios between different steroids remain consistent, making it a viable technique for steroid profiling. Its ability to provide fast and efficient separations makes it a promising tool for high-throughput screening in research and anti-doping laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. NMR provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, reveals the chemical environment of each hydrogen and carbon atom in the steroid nucleus. The chemical shifts, signal integrations, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the assignment of signals to specific positions in the androstane (B1237026) skeleton.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously confirming the structure. These techniques establish connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons separated by several bonds, respectively. This web of correlations acts as a definitive proof of the compound's structure, confirming the 5-alpha configuration and the positions of the three ketone groups at C-3, C-11, and C-17.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron (PE) spectroscopy is a sophisticated gas-phase technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected by ionizing radiation. Studies have been conducted to calculate the photoelectron spectra of this compound to understand its electronic properties.

Chromatographic Techniques for Separation and Purity Assessment

Beyond their use as an inlet for mass spectrometry, chromatographic techniques are fundamental for the isolation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative-scale separation. By selecting appropriate stationary phases (e.g., C18, biphenyl) and mobile phase compositions, HPLC can effectively separate the compound from starting materials, byproducts, and other impurities. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram, with its area being proportional to the concentration.

Gas Chromatography (GC) , typically with a flame ionization detector (FID), is also used for purity assessment, provided the compound is derivatized to ensure volatility. GC offers very high separation efficiency, making it excellent for detecting trace impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and making a preliminary assessment of purity. By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the presence of impurities can be visualized as separate spots.

| Technique | Primary Use | Principle | Detection Method |

|---|---|---|---|

| HPLC | Quantification, purification, purity analysis | Partitioning between a liquid mobile phase and solid stationary phase | UV, MS, ELSD |

| GC | Purity analysis, separation of volatile derivatives | Partitioning between a gas mobile phase and liquid/solid stationary phase | FID, MS |

| TLC | Reaction monitoring, preliminary purity check | Adsorption on a thin layer of adsorbent material | UV light, chemical staining |

Radiometric Assays and Isotopic Labeling for Metabolic Flux Studies

Understanding the metabolic fate of this compound requires methods that can trace its transformation within a biological system. Isotopic labeling is the state-of-the-art technique for such metabolic flux analyses.

In this approach, a version of this compound is synthesized incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). This "heavy" labeled compound is then introduced into an in vitro (e.g., liver microsomes) or in vivo system. After a period of time, samples are collected, and metabolites are analyzed using MS-based methods (GC-MS or LC-MS/MS). The mass spectrometer can distinguish between the unlabeled (endogenous) molecules and the heavy-labeled ones and their metabolites. By identifying the structures of the labeled metabolites, researchers can map the exact metabolic pathways. This technique allows for the quantitative measurement of reaction rates (fluxes) and provides definitive evidence of metabolic transformations, such as reduction of the ketone groups.

While less common in modern research due to safety and disposal considerations, traditional radiometric assays using radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can also be used. In these assays, the radioactivity of the parent compound and its isolated metabolites is measured using a scintillation counter to quantify the extent of metabolic conversion.

Computational and Theoretical Chemistry Approaches for 5alpha Androstane 3,11,17 Trione

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) is fundamental to understanding the electronic behavior of molecules. By solving the Schrödinger equation, QM methods can elucidate electron distribution, orbital energies, and molecular properties that govern a compound's reactivity and interactions.

The study of steroids often employs a range of computational methods, from the less computationally expensive semiempirical techniques to the more rigorous and accurate ab initio calculations.

Ab Initio Methods: These "from the beginning" methods calculate molecular properties based on first principles, without using experimental data beyond fundamental physical constants. They offer high accuracy but demand significant computational resources, making them suitable for smaller molecules or for refining specific properties of larger systems like steroids.

Semiempirical Methods: These methods simplify ab initio calculations by incorporating some experimentally derived parameters. This approximation makes them much faster and allows for the study of larger molecules or for high-throughput screening, though with a trade-off in accuracy compared to ab initio approaches.

While specific quantum mechanical studies exclusively focused on 5alpha-androstane-3,11,17-trione are not prominent in published literature, the methodologies are standard for steroid analysis. For instance, such methods are used to determine the stability of different conformations and to predict the sites most susceptible to nucleophilic or electrophilic attack.

Table 1: Comparison of Computational Chemistry Methods

| Method Type | Basis of Calculation | Relative Computational Cost | Typical Application in Steroid Research |

|---|---|---|---|

| Ab Initio | First principles, using only fundamental constants. | High | Detailed electronic structure analysis, reaction mechanism studies, accurate geometry optimization. |

| Semiempirical | Simplified quantum mechanics with empirical parameters. | Low | High-throughput screening, initial geometry optimization of large molecules, analysis of large datasets. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy and shape of these orbitals are key indicators of a molecule's chemical reactivity.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Is the innermost orbital without electrons and acts as an electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the three ketone groups (at C3, C11, and C17) would be expected to significantly influence the electron distribution, with the oxygen atoms being electron-rich (potential HOMO sites) and the carbonyl carbons being electron-poor (potential LUMO sites).

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a steroidal molecule, which has a rigid core but potential flexibility in its substituent groups and ring conformations, MD simulations are invaluable. These simulations can map the conformational landscape, revealing the most stable three-dimensional shapes (conformations) the molecule can adopt in different environments (e.g., in solution or near a protein). Understanding these preferred conformations is critical, as the biological activity of a steroid is intrinsically linked to the shape it presents to a receptor or enzyme.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity.

SAR provides qualitative relationships. For example, research on various 5α-androstane derivatives has shown that the type, position, and stereochemistry of substituents can dramatically alter biological effects, such as antimicrobial or antiarrhythmic activity. researchgate.net Studies on epimeric 3-amino-5α-androstan-17-ol and 17-amino-5α-androstan-3-ol revealed strong structure-activity relationships for antiarrhythmic and radioprotective activities. researchgate.net

Table 2: Illustrative SAR Findings in Related 5α-Androstane Derivatives

| Compound Type | Observed Activity | Key Structural Feature | Reference |

|---|---|---|---|

| 3,17-substituted 5α-androstane aminoalcohols | Antibacterial and antifungal activity | Position and nature of aminoalcohol substitutions | researchgate.net |

| 17β-Amino-5α-androstan-3β-ol | Antiarrhythmic activity | Specific stereochemistry of amino and hydroxyl groups | researchgate.net |

In Silico Prediction of Receptor Binding and Enzyme Substrate Specificity

In silico techniques are computational methods used to predict how a molecule like this compound might interact with biological macromolecules.

Receptor Binding: Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein receptor. Studies on related androstane (B1237026) metabolites, such as 5α-androstane-3β,17β-diol, have shown that these steroids can bind to both androgen and estrogen receptors. nih.govnih.gov These studies demonstrate that specific androstane derivatives can stimulate cell growth via estrogen receptors (ER) while inhibiting it through androgen receptors (AR). nih.gov The binding affinity often corresponds well with the observed biological effect. nih.gov Similar docking studies could predict the potential interactions of the three ketone groups of this compound within the binding pockets of various nuclear receptors.

Enzyme Substrate Specificity: Predicting whether a molecule can be a substrate for a particular enzyme is a significant challenge being addressed by machine learning and other computational models. nih.govnih.govarxiv.orgmit.edu These models are trained on large datasets of known enzyme-substrate interactions. arxiv.orgmit.edu By analyzing the structural and physicochemical properties of this compound, these in silico tools could predict its potential as a substrate for metabolic enzymes like hydroxysteroid dehydrogenases or reductases, which are known to process steroid hormones.

Future Perspectives and Unexplored Research Avenues

Identification of Novel Enzymatic Pathways and Metabolites

A primary avenue for future research is the detailed mapping of the biosynthetic and metabolic pathways of 5alpha-Androstane-3,11,17-trione. While the synthesis of related 11-oxygenated androgens involves key enzymes such as cytochrome P450 11β-hydroxylase (CYP11B1), 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), and aldo-keto reductase family 1 member C3 (AKR1C3), the specific sequence and efficiency of these enzymes in producing and catabolizing this compound are yet to be determined. nih.govnih.gov

Future investigations should focus on:

Enzyme Kinetics: Characterizing the enzymatic efficiency (Km and Vmax) of human steroidogenic enzymes, including various 5α-reductase (SRD5A) isoforms, in converting precursor steroids to this compound and its subsequent metabolites.

Pathway Elucidation: Identifying the primary precursors and downstream metabolites. It is plausible that, similar to the formation of 11-ketodihydrotestosterone (B1662675) from 11-ketotestosterone, this compound undergoes further reduction or hydroxylation. nih.gov A potential backdoor pathway, converting 11β-hydroxyandrostenedione to 11β-hydroxy-5α-androstanedione, suggests that analogous alternative routes may exist for this compound. nih.gov

Tissue-Specific Metabolism: Investigating the metabolic fate of this compound in key androgen-sensitive tissues such as the prostate, skin, and adipose tissue, as well as in the adrenal glands and liver, to understand its local (intracrine) versus systemic effects.

Interplay with Other Endogenous Steroid Systems

The biological impact of this compound is likely defined by its complex interactions with other steroid hormone systems. The 11-oxygenated androgen pathway is intrinsically linked to the hypothalamic-pituitary-adrenal (HPA) axis and is regulated by ACTH, unlike classic androgens which are primarily under gonadal control. bioscientifica.com This connection points to a significant interplay with glucocorticoids.

Unexplored areas include:

Receptor Cross-Talk: Determining the binding affinity and agonist or antagonist activity of this compound and its metabolites at the androgen receptor (AR), glucocorticoid receptor (GR), and potentially the estrogen receptor (ER). The activity of related androstane (B1237026) metabolites at ERβ suggests such interactions are possible.

Enzymatic Competition: Assessing how the metabolism of this compound competes for or is influenced by the enzymatic machinery shared with cortisol metabolism, such as HSD11B enzymes. nih.gov

Signaling Pathway Modulation: Investigating how this compound modulates the signaling pathways of classic androgens (testosterone, DHT) and estrogens, which could have significant implications in hormone-sensitive conditions like polycystic ovary syndrome (PCOS) and castration-resistant prostate cancer (CRPC). mdpi.comnih.gov

Development of Advanced In Vitro and Organoid Systems for Complex Biological Studies

To move beyond simple cell-line studies, the development of more sophisticated research models is imperative. While cell lines like LNCaP have been used to study the metabolism of precursors, they lack the complex three-dimensional architecture and cellular heterogeneity of native tissues. nih.gov

Future research should leverage:

3D Spheroid Cultures: Creating three-dimensional cultures of adrenal, prostate, or liver cells to provide a more physiologically relevant environment for studying steroid metabolism and action.

Patient-Derived Organoids: Establishing organoid cultures from healthy and diseased tissues (e.g., adrenal tumors, prostate cancer) offers a powerful platform for personalized medicine. nih.govresearchgate.netsochob.cl These models can be used to study inter-individual differences in this compound metabolism and response. mdpi.comnih.gov

Multi-Organ "Chip" Models: Developing microfluidic devices that connect different organoid types (e.g., adrenal-liver-prostate) to simulate systemic metabolism and inter-organ cross-talk, providing a more holistic view of the steroid's lifecycle and effects.

Application of Proteomics and Metabolomics in Elucidating Biological Roles

The fields of proteomics and metabolomics are essential tools for a comprehensive understanding of this compound. Mass spectrometry-based steroid metabolomics has already proven invaluable for identifying novel steroid pathways and diagnosing adrenal disorders. nih.govendocrine-abstracts.org

Key applications for future studies include:

Untargeted Metabolomics: Performing untargeted analysis of urine, serum, and tissue samples to discover previously unknown metabolites of this compound and establish its unique metabolic "fingerprint." endocrine-abstracts.orgtechnologynetworks.com

Proteomic Profiling: Using proteomic analyses to identify which proteins and cellular pathways are upregulated or downregulated in response to treatment with this compound. This can reveal its mechanism of action and potential biological functions.

Quantitative Steroid Profiling: Employing targeted, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify levels of this compound and its related metabolites in large clinical cohorts. mdpi.com This will be crucial for associating its concentration with specific disease states.

Integration of Multi-Disciplinary Approaches for Holistic Understanding

A complete understanding of this compound will not emerge from a single field of study. A holistic, multi-disciplinary approach is required to connect its molecular characteristics to its physiological and clinical relevance.

This integrated strategy should involve:

Chemical Synthesis and Analytics: Synthesizing pure this compound and its predicted metabolites to serve as analytical standards for accurate quantification and for use in functional assays.

Molecular and Cellular Biology: Using the advanced in vitro models described above to dissect the compound's effects on gene expression, receptor activation, and cell behavior (e.g., proliferation, migration).

Clinical Endocrinology: Measuring levels of this compound in patients with various endocrine disorders (e.g., CAH, PCOS, adrenal tumors, CRPC) to assess its potential as a novel biomarker. nih.govnih.govnih.gov

Computational Biology: Developing systems biology models that integrate metabolomic, proteomic, and transcriptomic data to simulate the dynamics of the 11-oxygenated androgen pathway and predict the functional consequences of its perturbation.

By pursuing these unexplored research avenues, the scientific community can move this compound from a chemical entity to a steroid with a defined role in human health and disease.

Q & A

Q. What synthetic pathways are commonly employed to synthesize 5α-Androstane-3,11,17-trione and its analogs?

Q. How can researchers structurally characterize 5α-Androstane-3,11,17-trione using spectroscopic methods?

Structural elucidation relies on NMR (¹H, ¹³C), IR, and mass spectrometry. For instance:

- ¹H NMR : Distinct signals for protons near keto groups (e.g., C3, C11, C17) and A/B-ring saturation (5α configuration).

- IR : Strong absorption bands at ~1700–1750 cm⁻¹ for ketone functionalities.

- HRMS : Molecular ion peaks matching the formula C₁₉H₂₄O₃ (exact mass: 300.1725 g/mol) . Comparative analysis with analogs (e.g., 5α-Androstane-3,6,17-trione) helps resolve positional isomerism of keto groups .

Q. What are the primary biological activities of 5α-Androstane-3,11,17-trione in model systems?

While direct data on 5α-Androstane-3,11,17-trione is limited, its analogs exhibit dual roles:

- Androgenic Activity : 5α-Androstane-3,6,17-trione binds androgen receptors, promoting muscle protein synthesis in vitro .

- Aromatase Inhibition : Structural analogs like 4-androstene-3,6,17-trione irreversibly inhibit aromatase, reducing estrogen synthesis . Conflicting reports (e.g., anabolic vs. anti-estrogenic effects) highlight the need for functional assays (e.g., receptor-binding studies, enzyme kinetics) to clarify activity .

Advanced Research Questions

Q. How do structural modifications (e.g., keto group position, saturation) influence the biological activity of 5α-Androstane-3,11,17-trione?

- C3 vs. C11 Keto Groups : In adrenosterone (3,11,17-trione), the C11 keto group is critical for binding glucocorticoid receptors, whereas C3 keto groups enhance androgen receptor affinity .

- A-Ring Saturation : 5α-reduction (saturated A-ring) increases metabolic stability compared to Δ⁴-unsaturated analogs like adrenosterone . Experimental Design : Use site-directed mutagenesis in receptor-binding assays or molecular docking simulations to map interaction sites .

Q. What metabolic pathways involve 5α-Androstane-3,11,17-trione in vertebrate steroidogenesis?

In eel testicular tissue, adrenosterone (a Δ⁴-unsaturated analog) is a major metabolite of progesterone, produced via 11β-hydroxylation and subsequent oxidation . Comparative studies suggest divergence from mammalian pathways, as 5α-reduced steroids are rare in teleost gonads. Methodological Approach :

Q. How can researchers resolve contradictions in reported biological activities of 5α-Androstane-3,11,17-trione analogs?

Discrepancies (e.g., aromatase inhibition vs. androgenic effects) may arise from:

- Species-Specific Enzyme Affinity : Aromatase inhibition efficacy varies between human and non-mammalian models .

- Experimental Conditions : Differences in cell lines (e.g., placental microsomes vs. hepatic cells) affect activity . Strategy : Conduct dose-response studies across multiple models and validate with isotopic tracer assays .

Q. What analytical challenges arise in quantifying 5α-Androstane-3,11,17-trione in biological matrices?

- Low Abundance : Requires sensitive LC-MS/MS with MRM (multiple reaction monitoring).

- Matrix Interference : Steroid-rich samples (e.g., serum) necessitate solid-phase extraction or derivatization . Optimized Protocol :

- Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm).

- Ionization: ESI-negative mode for ketone-rich structures.

- LOQ: ~0.1 ng/mL in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.